molecular formula C20H27ClN2O B4832575 1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

Cat. No.: B4832575
M. Wt: 346.9 g/mol
InChI Key: UOYCUJAHFPREIN-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound with a unique structure that combines a chlorophenyl group with a tricyclodecylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps. One common method involves the reaction of 4-chlorophenylpropylamine with tricyclo[3.3.1.1~3,7~]decan-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is unique due to its tricyclodecylurea moiety, which imparts specific chemical and physical properties. This structural feature distinguishes it from other chlorophenyl-containing compounds and contributes to its distinct biological activities .

Properties

IUPAC Name

1-(1-adamantyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O/c1-2-18(16-3-5-17(21)6-4-16)22-19(24)23-20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15,18H,2,7-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCUJAHFPREIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

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